3-Methylpyrimido[5,4-e][1,2,4]triazine
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Overview
Description
3-Methylpyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents can replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
3-Methylpyrimido[5,4-e][1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylpyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may induce DNA damage in cancer cells, leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3-Methylpyrimido[5,4-e][1,2,4]triazine include other triazine derivatives such as:
1,3,5-Triazine: Known for its broad range of biological activities.
1,2,4-Triazine: Also possesses various biological activities and is used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C6H5N5 |
---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
3-methylpyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H5N5/c1-4-9-5-2-7-3-8-6(5)11-10-4/h2-3H,1H3 |
InChI Key |
YITIVVOCLFKKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CN=C2N=N1 |
Origin of Product |
United States |
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